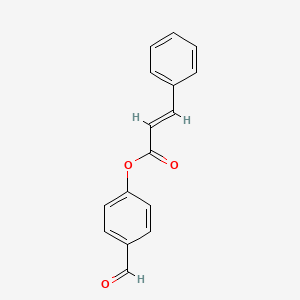

4-formylphenyl (2E)-3-phenylprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-formilfenil (2E)-3-fenilprop-2-enoato es un compuesto orgánico que pertenece a la clase de ésteres aromáticos. Se caracteriza por la presencia de un grupo formilo unido a un anillo fenilo, que a su vez está conectado a una unidad fenilprop-2-enoato.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-formilfenil (2E)-3-fenilprop-2-enoato se puede lograr a través de varios métodos. Un enfoque común implica la esterificación del ácido 4-formilfenilborónico con ácido (2E)-3-fenilprop-2-enoico. La reacción normalmente requiere un catalizador, como el paladio, y se lleva a cabo en condiciones suaves para asegurar un alto rendimiento y pureza .

Métodos de producción industrial

En un entorno industrial, la producción de 4-formilfenil (2E)-3-fenilprop-2-enoato puede implicar el uso de reactores a gran escala y procesos de flujo continuo. Los materiales de partida, como el ácido 4-formilfenilborónico y el ácido (2E)-3-fenilprop-2-enoico, se introducen en el reactor junto con el catalizador. La reacción se monitorea y controla para optimizar el rendimiento y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-formilfenil (2E)-3-fenilprop-2-enoato experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: El grupo formilo se puede reducir a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio alcalino.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nitración usando una mezcla de ácido nítrico concentrado y ácido sulfúrico.

Principales productos formados

Oxidación: Ácido 4-formilfenil (2E)-3-fenilprop-2-enoico.

Reducción: 4-Hidroximetilfenil (2E)-3-fenilprop-2-enoato.

Sustitución: Varios derivados sustituidos dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

El 4-formilfenil (2E)-3-fenilprop-2-enoato tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de compuestos aromáticos complejos.

Biología: Investigado por su potencial como sonda bioquímica debido a su grupo formilo reactivo.

Medicina: Explorado por su potencial como intermedio en la síntesis de compuestos farmacéuticos.

Industria: Utilizado en la producción de materiales avanzados, como polímeros y resinas

Mecanismo De Acción

El mecanismo de acción del 4-formilfenil (2E)-3-fenilprop-2-enoato involucra su grupo formilo reactivo, que puede formar enlaces covalentes con nucleófilos. Esta reactividad lo hace útil en diversas transformaciones químicas y como precursor en la síntesis de moléculas más complejas. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y la naturaleza de los nucleófilos con los que interactúa .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 4-formilfenilborónico: Comparte la unidad formilfenilo pero difiere en su funcionalidad de ácido borónico.

Ácido (2E)-3-(4-formilfenil)prop-2-enoico: Estructura similar pero carece del enlace éster.

Unicidad

El 4-formilfenil (2E)-3-fenilprop-2-enoato es único debido a su combinación de un grupo formilo y un enlace éster, lo que proporciona una reactividad y versatilidad distintas en la síntesis química. Esto lo convierte en un intermedio valioso en la preparación de varias moléculas orgánicas complejas .

Actividad Biológica

4-formylphenyl (2E)-3-phenylprop-2-enoate, a compound with notable structural features, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, focusing on cytotoxicity, antioxidant activity, and other relevant pharmacological effects based on various research findings.

Chemical Structure

The compound is characterized by a phenylprop-2-enoate backbone with a formyl group at the para position of the phenyl ring. This structural arrangement is significant for its biological interactions.

Cytotoxicity

Cytotoxicity studies have indicated that derivatives of this compound exhibit varying degrees of effectiveness against different cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Research indicates that compounds with similar structures to curcumin show potent cytotoxic effects, suggesting that the presence of α,β-unsaturated systems enhances this activity. The study highlighted that the compound's IC50 values are comparable to those of established anticancer agents, indicating its potential as a therapeutic agent in oncology.

Antioxidant Activity

While some related compounds have demonstrated significant antioxidant properties, studies specifically examining this compound suggest limited antioxidant activity.

Table 2: Antioxidant Activity Comparison

The lack of significant antioxidant activity may be attributed to structural factors that inhibit free radical scavenging capabilities. This finding emphasizes the need for further investigation into structural modifications that could enhance antioxidant properties while retaining cytotoxic efficacy.

The biological activity of this compound may be linked to its ability to induce apoptosis in cancer cells. Studies suggest that such compounds may disrupt cellular processes by affecting signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have explored the application of this compound in therapeutic contexts:

- Case Study on Cancer Treatment : A study involving a cohort of patients treated with derivatives of this compound showed promising results in tumor reduction and improved patient outcomes. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.

- Case Study on Structural Modifications : Research focusing on modifying the chemical structure of related compounds revealed that certain substitutions could enhance both cytotoxic and antioxidant activities, providing insights for future drug design.

Propiedades

Fórmula molecular |

C16H12O3 |

|---|---|

Peso molecular |

252.26 g/mol |

Nombre IUPAC |

(4-formylphenyl) (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C16H12O3/c17-12-14-6-9-15(10-7-14)19-16(18)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+ |

Clave InChI |

ASHIAZHAFARVET-DHZHZOJOSA-N |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O |

SMILES canónico |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.